1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene
Description
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound with a bromopropyl chain, nitro group, and trifluoromethylthio substituent. Its molecular formula is C₁₀H₉BrF₃NO₂S, molecular weight 344.15 g/mol, and CAS number 1806598-17-3 . The compound is characterized by:
- A nitro group (-NO₂) at the para position, contributing strong electron-withdrawing effects.
- A trifluoromethylthio (-SCF₃) group at the meta position, enhancing lipophilicity and metabolic stability.
- A 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, which serves as a reactive site for nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C10H9BrF3NO2S |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
FFBJWYXXQWILDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The target molecule’s structure necessitates a hierarchical approach to substituent introduction. The nitro group’s strong meta-directing nature and the trifluoromethylthio (SCF₃) group’s electron-withdrawing effects complicate sequential functionalization. Key considerations include:
- Order of functional group introduction : Nitro groups are typically introduced early due to their directing effects, but competing reactivity of SCF₃ may require protective strategies.
- Compatibility of reaction conditions : Strong acids or oxidants used in nitration may degrade SCF₃ or bromopropyl groups.
- Regioselectivity : Balancing the opposing directing effects of nitro (meta) and SCF₃ (ortho/para) groups.
Direct Bromopropylation of Pre-Functionalized Benzene Derivatives
Friedel-Crafts Alkylation with 1-Bromo-3-Chloropropane
Friedel-Crafts alkylation is a classical method for introducing alkyl chains to aromatic rings. However, the electron-withdrawing nitro and SCF₃ groups deactivate the ring, necessitating harsh conditions or alternative approaches.
Nucleophilic Aromatic Substitution (SNAr)
SNAr requires a strongly activated aromatic ring (e.g., with electron-withdrawing groups) and a good leaving group (e.g., halide).
Sequential Introduction of Functional Groups
Nitration Followed by Trifluoromethylthiolation
Nitration of Benzene Precursors
Nitration of benzene derivatives using HNO₃/H₂SO₄ introduces the nitro group. For example, nitration of 3-(trifluoromethylthio)toluene yields 4-nitro-3-(trifluoromethylthio)toluene, leveraging the SCF₃ group’s meta-directing effect.
- Conditions : 60–70°C in concentrated H₂SO₄, 14 hours.
- Yield : ~90% (analogous to brominated nitrobenzotrifluoride synthesis).
Trifluoromethylthiolation via Diazonium Salts
Diazotization of aniline derivatives followed by treatment with CuSCF₃ introduces the SCF₃ group.
Bromopropylation via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of boronic acids with aryl halides enables introduction of the bromopropyl chain.
- Boronic acid synthesis : 3-Bromopropylboronic acid pinacol ester, prepared via hydroboration of 1-bromo-3-propene.
- Conditions : Pd(PPh₃)₄, NaHCO₃, dioxane/water (3:1), 120°C, 6 hours.
- Yield : ~82% (based on analogous couplings).
Ullmann-Type Coupling
Copper-catalyzed coupling of aryl halides with alkyl halides offers an alternative route.
One-Pot Multistep Synthesis
Bromopropylation-Nitration-Thiolation Sequence
A streamlined approach reduces intermediate isolation steps:
- Alkylation : React toluene with 1-bromo-3-chloropropane using AlCl₃.
- Nitration : Treat with HNO₃/H₂SO₄ at 50°C.
- Thiolation : Introduce SCF₃ via AgSCF₃ and K₂S₂O₈ in acetonitrile.
- Advantages : Minimizes handling of sensitive intermediates.
- Disadvantages : Competing side reactions reduce overall yield.
Catalytic Systems and Green Chemistry
Analytical and Optimization Data
Reaction Yields and Conditions
| Step | Method | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 60°C, 14 h | 89.6 |
| Trifluoromethylthiolation | CuSCF₃, 0–5°C | pH 4–5, 2 h | 75.2 |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O | 120°C, 6 h | 82.8 |
| Ullmann Coupling | CuI/L-proline, DMSO | 100°C, 15 h | 33.3 |
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly affecting the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, while the trifluoromethylthio group can influence the compound’s overall reactivity and stability. These interactions can affect molecular pathways, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene with key analogs (substituent positions relative to the bromopropyl chain):
Key Observations:
Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilic aromatic substitution reactivity compared to the chloro analog, which has weaker electron withdrawal .
Lipophilicity: The trifluoromethylthio group increases logP values compared to non-fluorinated analogs like (3-bromopropyl)benzene, suggesting improved membrane permeability .
Molecular Weight : Fluorine-rich derivatives (e.g., the difluoromethoxy analog) exhibit higher molecular weights, which may impact pharmacokinetics .
Physical and Chemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
Notes:
- The bromopropyl chain’s reactivity is consistent across analogs, enabling cross-coupling or alkylation reactions .
Biological Activity
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene is a synthetic organic compound with potential biological activity. Its unique structure, characterized by a bromopropyl group, a nitro group, and a trifluoromethylthio moiety, suggests various applications in pharmacology and biochemistry. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
- Molecular Formula: C10H9BrF3NO3S
- Molecular Weight: 328.08 g/mol
- CAS Number: 1806459-21-1
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The minimal inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Pseudomonas aeruginosa | 0.100 |
These results suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
Cytotoxicity
The cytotoxic effects of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene have been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.2 |
The mechanism of cytotoxicity may involve induction of apoptosis or cell cycle arrest, which warrants further investigation.
The proposed mechanisms by which 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.
- Reactive Oxygen Species (ROS) Generation: The presence of nitro and trifluoromethyl groups may facilitate ROS production, contributing to oxidative stress in target cells.
Case Studies
A notable study explored the antibacterial properties of structurally related compounds. The findings indicated that the introduction of halogenated groups significantly enhanced antimicrobial efficacy compared to non-halogenated analogs. This suggests that the bromine atom in the compound may play a crucial role in its biological activity.
Another investigation focused on the cytotoxic effects in breast cancer models, revealing that treatment with the compound led to increased apoptosis markers, including caspase activation and PARP cleavage.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene?
- Methodological Answer : Microwave-assisted synthesis is a validated approach for bromopropyl-substituted aromatic compounds. For example, (3-bromopropyl)benzene derivatives show optimal conversion at 45 minutes under microwave heating, as longer durations may lead to side reactions (e.g., decomposition of the bromopropyl group) . For the target compound, a stepwise protocol is recommended:
Nitro Introduction : Nitration of the benzene ring prior to bromopropyl attachment to avoid competing side reactions.
Bromopropyl Attachment : Use of HBr or N-bromosuccinimide (NBS) in acidic media, as demonstrated for analogous trifluoromethylbenzene derivatives .
Trifluoromethylthio Incorporation : Thiolation via nucleophilic substitution with trifluoromethylthiolate salts under inert conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the trifluoromethylthio (-SCF) and bromopropyl (-CHCHCHBr) groups. The deshielding effect of the nitro group (-NO) aids in assigning aromatic proton signals .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) resolves isotopic patterns (e.g., bromine’s / split) and confirms molecular weight.
- X-ray Crystallography : For structural elucidation, though crystallization may require co-solvents due to the compound’s hydrophobic nature.
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis of this compound, and how can selectivity be improved?
- Methodological Answer :
- Competing Pathways : The bromopropyl group may undergo elimination to form alkenes under basic conditions, while the nitro group can act as a directing group for unwanted electrophilic substitutions. For instance, in analogous systems, hydrobromic acid reactions yield 81% bromopropyl attachment but risk over-bromination .
- Selectivity Control :
Temperature Modulation : Lower temperatures (0–25°C) suppress elimination.
Protecting Groups : Temporarily protect the nitro group during bromopropyl attachment.
Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. What are the stability challenges of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : The nitro and trifluoromethylthio groups are prone to photodegradation. Store in amber glass under nitrogen at –20°C .
- Thermal Stability : Above 40°C, the bromopropyl chain may decompose. Thermogravimetric analysis (TGA) is recommended to establish safe handling thresholds.
- Hydrolytic Stability : The -SCF group is susceptible to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF, DCM) for reactions .
**How can contradictory literature data on reaction yields be resolved for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
